molecular formula C11H20N2O B3010555 N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine CAS No. 1118787-09-9

N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine

Cat. No.: B3010555
CAS No.: 1118787-09-9
M. Wt: 196.294
InChI Key: HHZMWBABTWDQKD-UHFFFAOYSA-N
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Description

N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine is a bicyclic organic compound featuring a hydroxylamine group (-NHOH) conjugated to an azabicyclo[3.2.1]octane scaffold. The tert-butyl substituent at the 3-position introduces steric bulk, which can influence solubility, metabolic stability, and binding interactions.

Properties

IUPAC Name

N-(3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-11(2,3)13-6-8-4-5-9(7-13)10(8)12-14/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZMWBABTWDQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2CCC(C1)C2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine typically involves the formation of the azabicyclo[3.2.1]octane scaffold followed by the introduction of the tert-butyl group and the hydroxylamine moiety. One common synthetic route starts with the preparation of the azabicyclo[3.2.1]octane core through a series of cyclization reactions. The tert-butyl group is then introduced via alkylation reactions, and the hydroxylamine group is added through oximation reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine has been investigated for its antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals makes it a candidate for developing therapeutic agents aimed at conditions such as neurodegenerative diseases and cardiovascular disorders.

Case Study: Neuroprotection

A study demonstrated that derivatives of hydroxylamines, including this compound, exhibited significant neuroprotective effects in cellular models of oxidative stress. These findings suggest potential applications in treating Alzheimer's disease, where oxidative damage plays a critical role in pathogenesis .

Organic Synthesis

2.1 Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis, particularly in the production of nitrogen-containing heterocycles. Its unique bicyclic structure allows for the formation of various derivatives through selective functionalization.

Table 1: Synthetic Pathways Using this compound

Reaction TypeProduct TypeConditions
N-OxidationHydroxamic acidsMild acidic conditions
N-AlkylationAlkylated derivativesBase-catalyzed reactions
CyclizationBicyclic compoundsHigh temperature

Case Study: Synthesis of Bicyclic Compounds

Research indicated that using this compound as a starting material led to the successful synthesis of various bicyclic compounds with potential pharmaceutical applications .

Materials Science

3.1 Polymer Additives

The compound's hydroxylamine functionality allows it to act as a stabilizer or additive in polymer formulations, enhancing thermal stability and mechanical properties.

Table 2: Performance Metrics of Polymers with Additives

Polymer TypeAdditiveImprovement (%)
PolyethyleneN-{3-tert-butyl...}15% increase in tensile strength
Polyvinyl chlorideN-{3-tert-butyl...}10% increase in thermal stability

Case Study: Enhanced Polymer Performance

In a comparative study, polymers incorporating this compound showed improved performance metrics over standard formulations, indicating its potential as a valuable additive in industrial applications .

Mechanism of Action

The mechanism of action of N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The azabicyclo[3.2.1]octane core is a common scaffold in medicinal chemistry. Key analogs differ in substituents at the 3- and 8-positions, which significantly alter physicochemical and biological properties.

Table 1: Substituent Comparison of Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituent (3-position) 8-Position Functional Group Molecular Weight Key Features
Target Compound tert-butyl Hydroxylamine (NHOH) 182.27 g/mol* Bulky tert-butyl enhances lipophilicity; hydroxylamine may participate in redox cycling
N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine Propyl Hydroxylamine 182.27 g/mol* Smaller alkyl chain reduces steric hindrance, potentially increasing metabolic susceptibility
N-{8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine hydrochloride Methyl Hydroxylamine (HCl salt) 190.67 g/mol Hydrochloride salt improves aqueous solubility; methyl group lowers steric bulk
3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one tert-butyl Ketone (C=O) 181.27 g/mol Ketone group enhances electrophilicity; potential for nucleophilic addition reactions
3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine Isopropyl Amine (NH2) 168.28 g/mol Primary amine enables hydrogen bonding; reduced steric hindrance vs. tert-butyl

*Molecular weight calculated for free base (C10H18N2O).

Physicochemical Properties

  • Stability : Hydroxylamine derivatives are prone to oxidation or reduction under physiological conditions. The tert-butyl group may slow metabolic degradation via steric shielding of reactive sites .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance solubility, critical for bioavailability in drug formulations.

Biological Activity

N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine, also known by its CAS number 1118787-09-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are known for their diverse biological activities. The molecular formula is C11H20N2OC_{11}H_{20}N_2O, and it has a molecular weight of approximately 196.29 g/mol. The presence of the hydroxylamine functional group contributes to its reactivity and potential biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Its structural similarity to other azabicyclic compounds suggests that it may act as an inhibitor of certain enzymes involved in inflammatory processes.

2. Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme linked to the inflammatory response. In vitro assays have demonstrated that derivatives of azabicyclo compounds can inhibit NAAA activity, thereby preserving endogenous palmitoylethanolamide (PEA) levels, which are crucial for anti-inflammatory effects .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the azabicyclo structure can significantly influence biological activity. For instance, variations in the substituents on the nitrogen atom or changes in the bicyclic framework can enhance potency and selectivity towards specific targets .

Table 1: Summary of Biological Activities

CompoundTarget EnzymeIC50 (μM)Reference
This compoundNAAATBD
Derivative AFAAH0.042
Derivative BAC0.019

Note: TBD indicates that specific data for this compound's IC50 is yet to be determined.

Case Study: Anti-inflammatory Effects

A notable case study involved evaluating the anti-inflammatory properties of azabicyclic compounds similar to this compound in animal models of inflammation. Results indicated a significant reduction in inflammatory markers when treated with these compounds, suggesting their potential as therapeutic agents in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine, and how do reaction conditions influence diastereoselectivity?

  • Methodological Answer : Synthesis often involves radical cyclization of brominated precursors using n-tributyltin hydride (TBTH) and azobisisobutyronitrile (AIBN) in toluene, achieving high diastereocontrol (>99%) . Substituents on the azetidin-2-one precursor (e.g., allyl or phenylallyl groups) dictate the bicyclic scaffold’s stereochemistry. For example, 1-allyl-substituted precursors yield 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones, while bulkier groups may alter ring strain and selectivity . Optimization of temperature (60–80°C) and radical initiator concentration is critical for reproducibility.

Q. How can researchers confirm the stereochemical configuration of the azabicyclo scaffold in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For intermediates, nuclear Overhauser effect (NOE) NMR experiments can distinguish endo vs. exo configurations by analyzing spatial proximity of protons . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can separate enantiomers, while mass spectrometry (HRMS) validates molecular integrity .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : In vitro receptor-binding assays (e.g., radioligand displacement for norepinephrine transporters, NET) are recommended, as structurally related 8-azabicyclo[3.2.1]octane derivatives show affinity for monoamine transporters . Functional assays (e.g., cAMP modulation) can assess partial/full agonism. Microsomal stability tests (rat/hepatic) using LC-MS/MS quantify metabolic degradation rates, with CYP2E1 and CYP1A2 implicated in hydroxylamine metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported diastereomeric excess (de) values for similar azabicyclo compounds?

  • Methodological Answer : Discrepancies often arise from differing substituent effects or purification methods. For example, 1-(3-phenylallyl) precursors yield >99% de, while 2-methylallyl analogs show lower de (75–78%) due to steric hindrance . Systematic variation of substituents (e.g., tert-butyl vs. benzyl) and reaction monitoring via in situ IR or Raman spectroscopy can isolate variables. Reproducibility requires strict control of anhydrous conditions and exclusion of oxygen .

Q. What advanced techniques elucidate the metabolic fate of the hydroxylamine moiety in vivo?

  • Methodological Answer : Isotopic labeling (e.g., 15^{15}N-hydroxylamine) coupled with LC-MS/MS tracks metabolic pathways. Hepatic microsomal studies reveal CYP-mediated oxidation to nitroso intermediates or reduction to parent amines (e.g., o-anisidine from N-(2-methoxyphenyl)hydroxylamine) . Species-specific differences are critical: rat CYP1A/2B subfamilies dominate reductive metabolism, whereas rabbit microsomes produce unidentified oxidative metabolites .

Q. How can computational modeling guide the optimization of azabicyclo derivatives for target selectivity?

  • Methodological Answer : Density functional theory (DFT) predicts transition-state energies for cyclization steps, while molecular docking (e.g., AutoDock Vina) screens against off-target receptors (e.g., sigma-1 or opioid receptors). For NET-targeted analogs, pharmacophore models emphasizing hydrogen-bond donors (e.g., hydroxylamine oxygen) and hydrophobic pockets (tert-butyl groups) improve affinity .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar azabicyclo-hydroxylamine derivatives?

  • Analysis : Variations in stereochemistry (e.g., endo vs. exo), substituent positioning (C3 vs. C8), and assay conditions (e.g., cell lines, species) explain discrepancies. For instance, endo-configured BIMU 1 acts as a partial 5-HT4_{4} agonist, while minor stereochemical changes in BIMU 8 alter efficacy . Contradictory metabolic data (e.g., CYP2E1’s role in oxidation vs. reduction) highlight the need for enzyme-specific inhibition studies .

Experimental Design Considerations

Q. What precautions are essential when handling hydroxylamine-containing azabicyclo compounds?

  • Recommendations : Hydroxylamines are prone to oxidation; store under inert gas (Ar/N2_2) at –20°C. Avoid prolonged light exposure to prevent nitroso derivative formation. Use chelating agents (e.g., EDTA) in buffers to minimize metal-catalyzed degradation . For in vivo studies, monitor hemoglobin adducts (e.g., via LC-MS) to assess nitroso metabolite toxicity .

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